molecular formula C13H9N3S2 B2430382 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine CAS No. 338408-37-0

2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine

Cat. No. B2430382
CAS RN: 338408-37-0
M. Wt: 271.36
InChI Key: ZVHKVSRHUXMCAI-UHFFFAOYSA-N
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Description

“2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” is a chemical compound with the molecular formula C13H9N3S2 and a molecular weight of 271.36 . It is also known as "4-PHENYL-1,2,3-THIADIAZOL-5-YL 2-PYRIDINYL SULFIDE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .


Molecular Structure Analysis

The molecular structure of “2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” consists of a pyridine ring attached to a phenyl-1,2,3-thiadiazol-5-yl group via a sulfanyl (S) linkage . Further structural analysis can be performed using various spectral techniques such as FT-IR, 1H-NMR, mass spectra, and elemental analysis .

Scientific Research Applications

Future Directions

The future directions for research on “2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, thiadiazole derivatives have shown potential as anticancer agents , and further studies could explore this potential in more detail.

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole ring structure have been found to interact with a variety of biological targets . For instance, some thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a role in regulating pH in tumor cells, making it a target for anticancer therapy.

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various changes in the target, depending on the specific compound and target involved .

Biochemical Pathways

Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways . For example, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Thiadiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Their relatively good liposolubility, attributed to the presence of the sulfur atom, allows them to cross cellular membranes .

Result of Action

Compounds with a similar thiadiazole ring structure have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that the stability of thiadiazole derivatives like tdz is maintained below 200°c, and they are stable in water for over 24 days at room temperature across a wide ph range . Light exposure rapidly transforms them into phototropic isomers .

properties

IUPAC Name

4-phenyl-5-pyridin-2-ylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-2-6-10(7-3-1)12-13(18-16-15-12)17-11-8-4-5-9-14-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKVSRHUXMCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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